3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate 3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 1221715-84-9
VCID: VC2788612
InChI: InChI=1S/C10H12INO.C2HF3O2/c11-9-3-1-8(2-4-9)7-13-10-5-12-6-10;3-2(4,5)1(6)7/h1-4,10,12H,5-7H2;(H,6,7)
SMILES: C1C(CN1)OCC2=CC=C(C=C2)I.C(=O)(C(F)(F)F)O
Molecular Formula: C12H13F3INO3
Molecular Weight: 403.14 g/mol

3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate

CAS No.: 1221715-84-9

Cat. No.: VC2788612

Molecular Formula: C12H13F3INO3

Molecular Weight: 403.14 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate - 1221715-84-9

Specification

CAS No. 1221715-84-9
Molecular Formula C12H13F3INO3
Molecular Weight 403.14 g/mol
IUPAC Name 3-[(4-iodophenyl)methoxy]azetidine;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C10H12INO.C2HF3O2/c11-9-3-1-8(2-4-9)7-13-10-5-12-6-10;3-2(4,5)1(6)7/h1-4,10,12H,5-7H2;(H,6,7)
Standard InChI Key ZWXKHBCRTOLIEV-UHFFFAOYSA-N
SMILES C1C(CN1)OCC2=CC=C(C=C2)I.C(=O)(C(F)(F)F)O
Canonical SMILES C1C(CN1)OCC2=CC=C(C=C2)I.C(=O)(C(F)(F)F)O

Introduction

3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate is a complex organic compound characterized by its molecular formula, C12H13F3INO, and a molecular weight of 403.14 g/mol . This compound features an azetidine ring, a four-membered nitrogen-containing heterocycle, and a trifluoroacetate group known for its electron-withdrawing properties. It is classified as an organic compound and can be categorized under heterocycles due to the presence of the azetidine ring.

Synthesis of 3-[(4-Iodobenzyl)oxy]azetidine Trifluoroacetate

The synthesis of this compound typically involves the reaction of 4-iodobenzyl alcohol with azetidine. The reaction is conducted in the presence of a suitable base, such as sodium hydride or potassium carbonate, and trifluoroacetic anhydride. Common solvents for this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF), and the process is generally carried out at room temperature or slightly elevated temperatures.

Synthesis Conditions

ComponentDescription
Reactants4-Iodobenzyl alcohol, Azetidine
BaseSodium hydride, Potassium carbonate
ReagentTrifluoroacetic anhydride
SolventsDimethylformamide (DMF), Tetrahydrofuran (THF)
TemperatureRoom temperature or slightly elevated

Scientific Applications and Research Findings

While specific scientific applications of 3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate are not extensively documented in the available literature, compounds with similar structural features, such as azetidine derivatives, have been explored in various pharmaceutical contexts. For instance, azetidine and cyclobutane derivatives have been investigated for their potential as Janus kinase (JAK) inhibitors .

Potential Applications

  • Pharmaceutical Research: Azetidine derivatives have been studied for their potential in drug development, particularly in areas like JAK inhibition .

  • Chemical Synthesis: The compound's synthesis involves techniques applicable to broader organic chemistry research.

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